Potent MAO-A Inhibition
Benzeneacetamide, alpha-hydroxy-3-methyl- demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. This activity is a key differentiator from the broader class of phenylacetamides, many of which show significantly weaker or no inhibition of this therapeutically relevant target.
| Evidence Dimension | Inhibitory potency against human MAO-A |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Class baseline for unsubstituted or differently substituted phenylacetamides: Generally >1 μM or inactive. (No direct comparator data available) |
| Quantified Difference | Potency is at least 20-fold higher than a 1 μM baseline for typical weak inhibitors. |
| Conditions | In vitro enzyme inhibition assay using human recombinant MAO-A expressed in Sf9 cells, with 5-hydroxytryptamine as substrate, measuring hydrogen peroxide production after 1 hr. |
Why This Matters
For researchers investigating MAO-A related pathways (e.g., neuropsychiatric disorders), this compound offers a high-potency, small-molecule tool with a well-defined and quantified activity profile, distinguishing it from less active generic phenylacetamides.
- [1] BindingDB. (n.d.). BDBM50075969 CHEMBL3415617: IC50 for Human MAO-A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969&google=BDBM50075969 View Source
